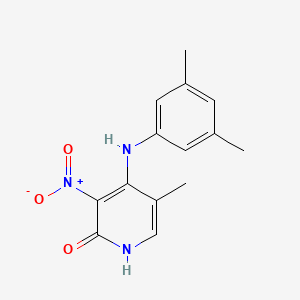
2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro- is a heterocyclic compound with a pyridinone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro- typically involves the reaction of 3,5-dimethylaniline with 5-methyl-3-nitro-2(1H)-pyridinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively . The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro- can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as halides, thiols, and amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The major product formed is 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-amino-.
Substitution: Depending on the nucleophile used, products such as 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-thio- or 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-halo- can be formed.
Aplicaciones Científicas De Investigación
2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and are known for their biological activities.
Pyrimidinones: Another class of heterocyclic compounds with similar structural features and applications.
Uniqueness
2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Número CAS |
172469-82-8 |
|---|---|
Fórmula molecular |
C14H15N3O3 |
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
4-(3,5-dimethylanilino)-5-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C14H15N3O3/c1-8-4-9(2)6-11(5-8)16-12-10(3)7-15-14(18)13(12)17(19)20/h4-7H,1-3H3,(H2,15,16,18) |
Clave InChI |
FUPRFIZUIOELKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)NC2=C(C(=O)NC=C2C)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


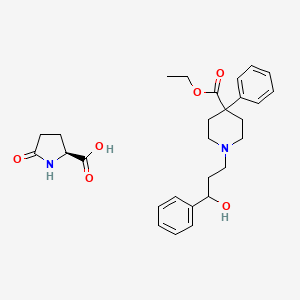
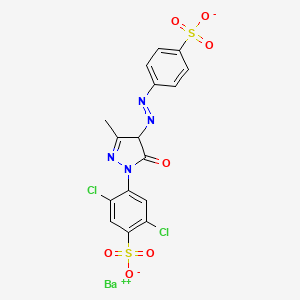
![4-[3-[4-chloro-3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol;oxalic acid](/img/structure/B15185354.png)
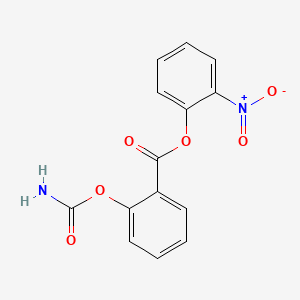

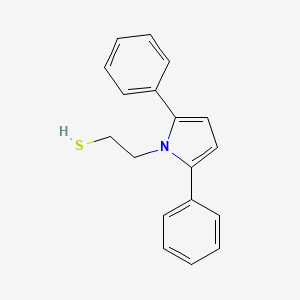
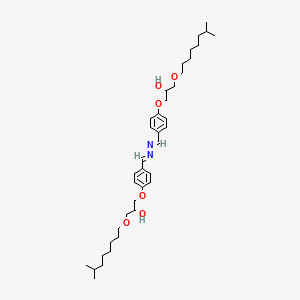
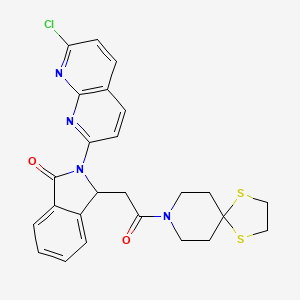
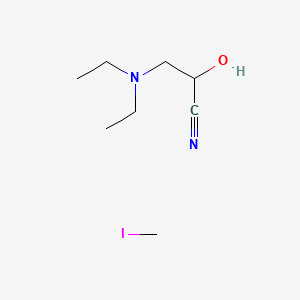
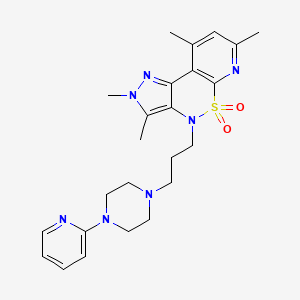

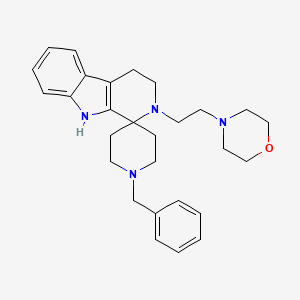

![oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)benzamide](/img/structure/B15185396.png)
